5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid
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Description
The compound 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid is not directly mentioned in the provided papers. However, the papers discuss related compounds that share a similar core structure, specifically the 5-oxopentanoic acid moiety. The first paper discusses (R)-4-benzamido-5-oxopentanoic acid derivatives and their role as antagonists for the cholecystokinin (CCK) receptors and gastrin receptors in various biological assays . The second paper focuses on 2-benzyl-5-hydroxy-4-oxopentanoic acids and their inhibitory activity against carboxypeptidase A, including a detailed X-ray crystallographic study of the enzyme-inhibitor complex .
Synthesis Analysis
The synthesis of the related compounds involves stereoconservative procedures to ensure the retention of the desired stereochemistry. The first paper describes the chemical manipulations of the structure of lorglumide, a known CCK-A receptor antagonist, to produce new derivatives with varying affinities for gastrin receptors . The second paper details the design and synthesis of 2-benzyl-5-hydroxy-4-oxopentanoic acid and its enantiomers, as well as a derivative with a benzyloxy group, to test their inhibitory activity against carboxypeptidase A .
Molecular Structure Analysis
The molecular structure of the compounds plays a crucial role in their biological activity. In the first paper, the structure-activity relationships are discussed, highlighting the importance of specific structural features for receptor affinity and selectivity . The second paper provides an X-ray crystallographic study of the carboxypeptidase A complexed with L-1, a derivative of 2-benzyl-5-hydroxy-4-oxopentanoic acid, revealing the binding interactions within the enzyme's active site .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are not detailed in the abstracts provided. However, the papers suggest that the reactions are designed to introduce specific functional groups that are critical for the biological activity of the compounds. The first paper implies that the introduction of different substituents on the benzamido moiety can lead to selective antagonism of the CCK-B/gastrin receptors . The second paper indicates that the presence of a terminal hydroxyl group in the molecule is significant for binding to carboxypeptidase A .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred to be significant for their biological function. The first paper mentions the activity of the compound CR 2194 after oral administration, suggesting that its physical properties allow for sufficient bioavailability . The second paper's discussion of the binding affinity of the compounds to carboxypeptidase A suggests that the chemical properties, such as the ability to form hydrogen bonds and coordinate with a zinc ion, are crucial for their inhibitory activity .
Mechanism of Action
Compounds containing the 2,3-dihydro-1,4-benzodioxin subunit have been synthesized and shown to have comparable potency to Ibuprofen in anti-inflammatory assays.
Future Directions
properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c14-10(2-1-3-13(15)16)9-4-5-11-12(8-9)18-7-6-17-11/h4-5,8H,1-3,6-7H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCDSMJFYQLPCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374513 |
Source
|
Record name | 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
845781-54-6 |
Source
|
Record name | 2,3-Dihydro-δ-oxo-1,4-benzodioxin-6-pentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845781-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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